4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer condensation, which involves the reaction of an amino-substituted pyrazole with a suitable ketone or aldehyde under acidic conditions . This method allows for the formation of the quinoline ring system.
Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product. This method is advantageous due to its efficiency and the ability to generate diverse derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinoline ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds .
Biology and Medicine
This compound has shown potential in biological and medicinal research. It can act as a fluorescent probe due to its photophysical properties, making it useful in imaging and diagnostic applications . Additionally, derivatives of this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-3-methyl-1,7-diphenyl-1H-pyrazolo[3,4-B]quinolin-5-one
Uniqueness
Its unique structure allows for a broader range of chemical modifications and biological activities .
Properties
Molecular Formula |
C23H20N4O |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-amino-3-methyl-1,7-diphenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H20N4O/c1-14-20-22(24)21-18(12-16(13-19(21)28)15-8-4-2-5-9-15)25-23(20)27(26-14)17-10-6-3-7-11-17/h2-11,16H,12-13H2,1H3,(H2,24,25) |
InChI Key |
RWJWYIMMILDWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=C12)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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